molecular formula C16H23ClN2O5S B486498 ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate CAS No. 723744-62-5

ethyl 4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B486498
CAS No.: 723744-62-5
M. Wt: 390.9g/mol
InChI Key: HKXQCVWNLXHJDR-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C16H23ClN2O5S . It has an average mass of 390.882 Da and a mono-isotopic mass of 390.101624 Da .


Synthesis Analysis

The synthesis of this compound could involve reactions at the benzylic position . These reactions are important for synthesis problems and could include free radical bromination, nucleophilic substitution, and oxidation . The initiating step could involve the loss of a bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical .


Chemical Reactions Analysis

Reactions involving this compound could occur at the benzylic position . These reactions could be either SN1 or SN2, depending on the nature of the benzylic halides . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C16H23ClN2O5S . It has an average mass of 390.882 Da and a mono-isotopic mass of 390.101624 Da . Other properties such as melting point, boiling point, solubility, and stability would require experimental determination.

Properties

IUPAC Name

ethyl 4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S/c1-4-23-14-10-12(3)13(17)11-15(14)25(21,22)19-8-6-18(7-9-19)16(20)24-5-2/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQCVWNLXHJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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